Cas no 501918-66-7 (2-Ethylbenzo[d]oxazole-6-carboxylic acid)
2-Ethylbenzo[d]oxazole-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethylbenzo[d]oxazole-6-carboxylic acid
- 2-ethyl-1,3-benzoxazole-6-carboxylic acid
- 2-Ethylbenzoxazole-6-carboxylic Acid
- BVA91866
- DA-17638
- AKOS017517889
- A871642
- AC6241
- SY018732
- SCHEMBL22672699
- 2-Ethylbenzo[d]oxazole-6-carboxylicacid
- MFCD11890765
- 501918-66-7
- AK-105/40690906
-
- MDL: MFCD11890765
- Inchi: 1S/C10H9NO3/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13)
- InChI Key: KARPDPLBYZRBKG-UHFFFAOYSA-N
- SMILES: O1C(CC)=NC2C=CC(C(=O)O)=CC1=2
Computed Properties
- Exact Mass: 191.05800
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.33000
- LogP: 2.08840
2-Ethylbenzo[d]oxazole-6-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Ethylbenzo[d]oxazole-6-carboxylic acid Pricemore >>
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| Alichem | A081001922-5g |
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2-Ethylbenzo[d]oxazole-6-carboxylic acid Suppliers
2-Ethylbenzo[d]oxazole-6-carboxylic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-Ethylbenzo[d]oxazole-6-carboxylic acid
2-Ethylbenzo[d]oxazole-6-carboxylic Acid: A Comprehensive Overview
2-Ethylbenzo[d]oxazole-6-carboxylic acid, identified by the CAS registry number 501918-66-7, is a compound of significant interest in the fields of organic chemistry and material science. This compound belongs to the class of benzo[d]oxazole derivatives, which have garnered attention due to their unique structural properties and potential applications in various industries. The molecule features a benzo[d]oxazole ring system, which is a fused bicyclic structure consisting of a benzene ring and an oxazole ring. The substitution pattern at position 6 with a carboxylic acid group and at position 2 with an ethyl group imparts distinct chemical and physical properties to this compound.
The synthesis of 2-Ethylbenzo[d]oxazole-6-carboxylic acid typically involves multi-step organic reactions, often utilizing coupling agents or cyclization techniques. Recent advancements in synthetic methodologies have enabled the efficient preparation of such compounds with high purity and yield. Researchers have explored various strategies, including the use of microwave-assisted synthesis and green chemistry approaches, to optimize the production process while minimizing environmental impact.
The structural uniqueness of this compound makes it a valuable candidate for exploring its potential in drug discovery. The benzo[d]oxazole moiety is known to exhibit biological activity, including antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that substituents at specific positions on the ring system can significantly influence these activities. For instance, the presence of an ethyl group at position 2 may enhance lipophilicity, potentially improving bioavailability when used as a pharmacophore in drug design.
In addition to its biological applications, 2-Ethylbenzo[d]oxazole-6-carboxylic acid has been investigated for its role in materials science. The carboxylic acid group can serve as a reactive site for polymerization or cross-linking reactions, making it a potential building block for advanced materials such as polymeric films or nanoparticles. Recent research has focused on its ability to form self-assembled monolayers (SAMs) on various substrates, which could be utilized in sensors or electronic devices.
The electronic properties of this compound are another area of active research. Computational studies using density functional theory (DFT) have provided insights into its molecular orbitals and reactivity patterns. These findings are crucial for understanding its behavior in chemical reactions and its potential as a component in organic electronics or optoelectronic devices.
From an analytical standpoint, the characterization of 2-Ethylbenzo[d]oxazole-6-carboxylic acid has been achieved through various spectroscopic techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods not only confirm the molecular structure but also provide data on its stability and reactivity under different conditions.
In conclusion, 2-Ethylbenzo[d]oxazole-6-carboxylic acid stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable asset in both academic research and industrial development.
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